N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.: 1421477-18-0
Cat. No.: VC4267915
Molecular Formula: C14H12N6O2S
Molecular Weight: 328.35
* For research use only. Not for human or veterinary use.
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide - 1421477-18-0](/images/structure/VC4267915.png)
Specification
CAS No. | 1421477-18-0 |
---|---|
Molecular Formula | C14H12N6O2S |
Molecular Weight | 328.35 |
IUPAC Name | N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C14H12N6O2S/c21-13(17-14-16-11-4-5-22-7-12(11)23-14)9-2-1-3-10(6-9)20-8-15-18-19-20/h1-3,6,8H,4-5,7H2,(H,16,17,21) |
Standard InChI Key | OODNKNFCZQTTND-UHFFFAOYSA-N |
SMILES | C1COCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₄H₁₂N₆O₂S, with a molecular weight of 328.35 g/mol . Its IUPAC name derives from the benzamide backbone substituted at the 3-position with a 1H-tetrazol-1-yl group and at the amide nitrogen with a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl moiety. Key structural elements include:
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Benzamide core: Provides a planar aromatic system for potential π-π interactions in biological targets.
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Tetrazole ring: A bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
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Pyrano-thiazole system: A fused bicyclic structure combining oxygen and sulfur heteroatoms, which may influence solubility and binding affinity .
Property | Value | Source |
---|---|---|
CAS Number | 1421477-18-0 | |
Molecular Formula | C₁₄H₁₂N₆O₂S | |
Molecular Weight | 328.35 g/mol | |
Density | Not reported | – |
Melting/Boiling Points | Not reported | – |
Synthetic Routes and Methodological Insights
While no explicit synthesis for this compound is documented in the literature, plausible routes can be inferred from analogous heterocyclic systems:
Pyrano-Thiazole Formation
The pyrano-thiazole scaffold may be constructed via cyclocondensation reactions. For example, bromo- or chloro-substituted pyrano-thiazoles (e.g., 2-bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole, CAS 1093107-56-2 ) are common intermediates. These can undergo nucleophilic substitution with benzamide derivatives under basic conditions .
Tetrazole Incorporation
The tetrazole ring is typically introduced via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (Sharpless conditions) . For this compound, 3-cyanobenzamide could serve as the precursor, with subsequent azide addition at the 3-position.
Amide Coupling
Final assembly likely involves coupling the pyrano-thiazole amine with 3-(1H-tetrazol-1-yl)benzoic acid using carbodiimide reagents (e.g., EDC/HOBt) .
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